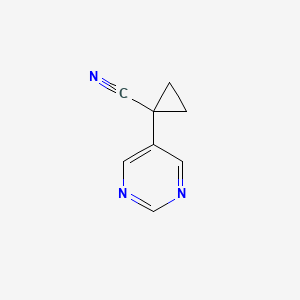
1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile
概要
説明
1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile is a chemical compound that features a pyrimidine ring attached to a cyclopropane ring with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of pyrimidine derivatives. The reaction typically uses a cyclopropanation reagent such as diazomethane or a cyclopropyl halide in the presence of a base. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Azides, amides, or other substituted derivatives.
科学的研究の応用
1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
類似化合物との比較
1-(Pyrimidin-5-yl)cyclopropane: Lacks the nitrile group, which may affect its reactivity and biological activity.
1-(Pyrimidin-5-yl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and applications.
1-(Pyrimidin-5-yl)cyclopropanamine: Features an amine group, which can alter its interaction with biological targets.
Uniqueness: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile is unique due to the presence of both the pyrimidine ring and the nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C8H7N3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
1-pyrimidin-5-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-5-8(1-2-8)7-3-10-6-11-4-7/h3-4,6H,1-2H2 |
InChIキー |
OOWXWAZLPAUWSI-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=CN=CN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
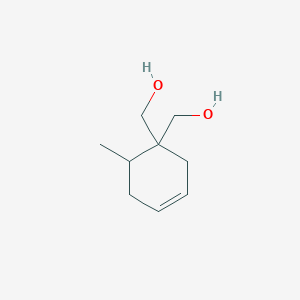
![{2-Chloro-6-[(phenylmethyl)oxy]phenyl}methanol](/img/structure/B8722302.png)
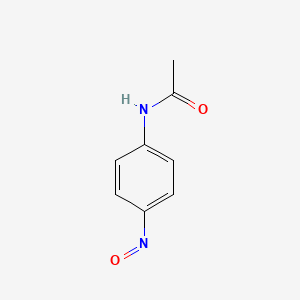
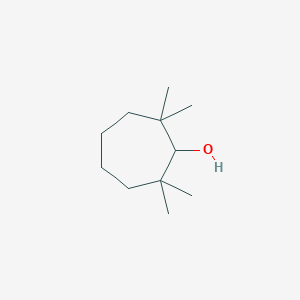
![methyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8722320.png)
![2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B8722343.png)
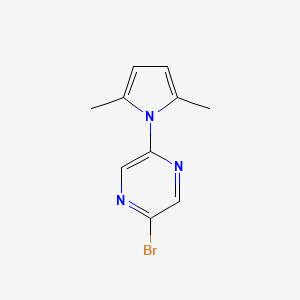
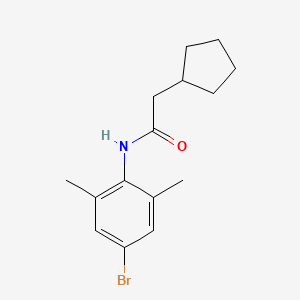
![{4-[3-(2-methylsulfanyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8722358.png)
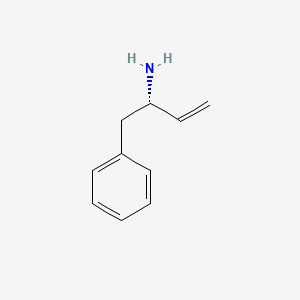
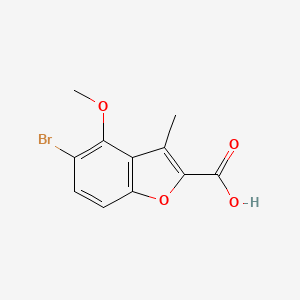
![Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B8722378.png)
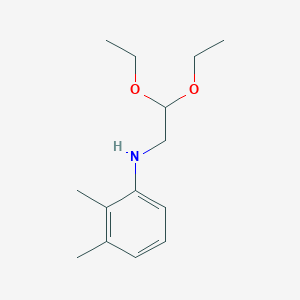
![2-[(2,3-dihydro-1H-inden-2-ylamino)carbonyl]benzoic acid](/img/structure/B8722401.png)
